4-Dodecyl-2,6-dimethylmorpholine
Description
Properties
IUPAC Name |
4-dodecyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKOHLFHYSZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892322 | |
| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704-28-5, 91315-15-0 | |
| Record name | N-Dodecyl-2,6-dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-dodecylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aldimorph [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91315-15-0 | |
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Synthetic Methodologies and Chemical Transformations of 4 Dodecyl 2,6 Dimethylmorpholine
Established Synthetic Routes for 4-Dodecyl-2,6-dimethylmorpholine (B154377)
The traditional synthesis of this compound is predicated on two primary stages: the synthesis of the 2,6-dimethylmorpholine (B58159) precursor and its subsequent N-alkylation.
The final step in the synthesis of this compound is the attachment of the C12 alkyl chain to the nitrogen atom of the pre-formed 2,6-dimethylmorpholine ring. This is typically achieved through a nucleophilic substitution reaction.
A common and established method is the direct N-alkylation of 2,6-dimethylmorpholine with a dodecyl halide, such as 1-bromododecane or 1-chlorododecane. In this reaction, the nitrogen atom of the morpholine (B109124) acts as a nucleophile, displacing the halide from the dodecyl chain. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.
An alternative strategy involves reductive amination. This would entail reacting 2,6-dimethylmorpholine with dodecanal (lauryl aldehyde) in the presence of a reducing agent. This method forms an intermediate iminium ion which is then reduced in situ to yield the final N-alkylated product.
The foundational precursor, 2,6-dimethylmorpholine, is synthesized via the cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). This transformation is typically acid-catalyzed, with concentrated sulfuric acid being a widely used reagent. google.comgoogle.com The diisopropanolamine itself is readily available from the reaction of ammonia (B1221849) with propylene (B89431) oxide. google.com
The 2,6-dimethylmorpholine ring exists as two diastereomers: cis and trans. For many applications, particularly in crop protection, the cis-isomer is the more active and desirable form. google.com Consequently, significant research has focused on controlling the stereochemical outcome of the synthesis.
During the acid-catalyzed cyclization of diisopropanolamine, a mixture of cis and trans isomers is typically formed. However, the ratio of these isomers can be influenced by the reaction conditions. A U.S. Patent (US4504363A) discloses that by carefully controlling the molar ratio of diisopropanolamine to sulfuric acid and the reaction temperature, a higher proportion of the cis-isomer can be achieved. google.com For example, using a molar ratio of 1.0:3.0 (diisopropanolamine:sulfuric acid) and heating at 180°C for 3 hours can yield a product containing 88% cis-isomer. google.com
The following table, compiled from data in patent literature, illustrates the effect of reaction conditions on the yield and isomer ratio of 2,6-dimethylmorpholine.
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Total Yield (% of theory) | cis-Isomer Content (%) | trans-Isomer Content (%) |
| 1.0:1.5 | 180 | 5 | 96 | 80 | 20 |
| 1.0:2.0 | 180 | 3 | 94 | 84 | 16 |
| 1.0:3.0 | 180 | 3 | 91 | 88 | 12 |
| 1.0:1.1 | 160 | 12 | 98 | 78 | 22 |
Data sourced from U.S. Patent 4,504,363. google.com
Beyond directing the initial cyclization, post-synthesis methods can be employed to enrich the cis-isomer. The trans-isomer can be converted to the more stable cis-isomer through isomerization processes, for example, by heating in the presence of a hydrogenation catalyst. google.comnih.gov Fractional distillation can also be used to separate the two isomers. google.com
Novel Synthetic Developments and High-Yielding Protocols
Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and cost-effective methods for producing N-alkylated morpholines.
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. yale.eduepa.govsigmaaldrich.com In the context of this compound synthesis, this involves several key areas:
Use of Renewable Feedstocks : One of the core principles of green chemistry is the use of renewable raw materials instead of depletable fossil fuels. yale.eduepa.gov Research into deriving precursors like propylene oxide from biomass could provide a more sustainable starting point for the entire synthesis.
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. epa.govsigmaaldrich.com Catalytic approaches are inherently more atom-economical than stoichiometric reactions.
Safer Solvents and Auxiliaries : Traditional alkylation reactions often use volatile organic solvents. Green approaches favor the use of safer solvents or solvent-free conditions.
Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.eduepa.gov The development of highly active catalysts can enable reactions to proceed under milder conditions.
Waste Prevention : It is better to prevent waste than to treat it afterward. epa.govsigmaaldrich.com The conventional cyclization using stoichiometric amounts of sulfuric acid generates significant sulfate salt waste after neutralization. justia.com Catalytic, acid-free methods would be a substantial improvement. A recently reported redox-neutral protocol using ethylene sulfate for the synthesis of morpholines from 1,2-amino alcohols represents a greener alternative to traditional methods. chemrxiv.org
Catalysis is central to the development of greener and more efficient synthetic protocols. yale.edu For the N-alkylation step, transition-metal catalysts have been explored to facilitate the reaction under milder conditions and with higher selectivity. researchgate.net
One promising catalytic approach is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent instead of an alkyl halide. researchgate.net In a potential application to this synthesis, 2,6-dimethylmorpholine could be reacted with 1-dodecanol. A catalyst, such as a CuO–NiO/γ–Al₂O₃ composite, facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the morpholine, regenerating the catalyst and producing water as the only byproduct. researchgate.net This approach avoids the use of halides and the formation of salt byproducts, aligning with green chemistry principles. researchgate.net
The optimization of these catalytic reactions involves screening different catalysts, supports, reaction temperatures, pressures, and reactant ratios to maximize conversion and selectivity towards the desired N-dodecyl product. researchgate.net The development of robust, recyclable catalysts is also a key area of research to enhance the economic and environmental viability of the process. researchgate.netmdpi.com
Derivatization and Functionalization of the Morpholine Ring System
The morpholine scaffold, characterized by its saturated heterocyclic structure containing both an ether and a secondary amine functionality, serves as a versatile template in medicinal chemistry and materials science. The specific compound, this compound, with its lipophilic dodecyl chain and stereodefined methyl groups, presents a unique platform for further chemical modification. The derivatization and functionalization of its analogs are pursued to modulate physicochemical properties, explore structure-activity relationships (SAR), and develop novel molecular entities with tailored functions.
Strategies for Further Functionalization of this compound Analogs
The functionalization of morpholine analogs can be approached through several synthetic strategies, primarily targeting the nitrogen atom of the morpholine ring or, in the case of analogs designed with reactive handles, other positions on the heterocyclic core or its substituents.
A primary strategy for functionalizing analogs of this compound that possess a free N-H bond (i.e., analogs where the dodecyl group is replaced by hydrogen) is through N-alkylation or N-acylation. The secondary amine of the morpholine ring is nucleophilic and can readily react with a variety of electrophiles. For instance, reaction with alkyl halides, reductive amination with aldehydes or ketones, or Michael addition to α,β-unsaturated systems can introduce a wide array of substituents at the N-4 position. These modifications can significantly alter the molecule's polarity, basicity, and steric profile.
In instances where the morpholine derivative lacks a readily functionalizable group, derivatization can be employed to facilitate purification or characterization. For example, morpholines that are difficult to isolate or lack a chromophore for visualization during chromatography can be converted into tosylates or benzoylates. chemrxiv.org This approach not only aids in the practical handling of these compounds but also introduces a functional group that could be used in subsequent cross-coupling reactions.
Palladium-catalyzed reactions have emerged as a powerful tool for the construction of substituted morpholines. nih.gov For analogs of this compound, this methodology could be adapted to introduce aryl or alkenyl substituents at various positions, provided a suitable precursor with a leaving group is available. Such modifications would allow for the exploration of electronic effects and the introduction of moieties for further diversification, such as those used in click chemistry or bioconjugation.
The table below summarizes potential functionalization strategies for analogs of this compound.
| Strategy | Reagents/Conditions | Potential Modification | Purpose |
| N-Alkylation | Alkyl halides, Base | Introduction of various alkyl chains at the N-4 position. | Modulate lipophilicity and steric bulk. |
| N-Acylation | Acyl chlorides, Amide coupling reagents | Formation of amides at the N-4 position. | Introduce polar groups and potential hydrogen bond donors/acceptors. |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Introduction of substituted alkyl groups at the N-4 position. | Create diverse N-substituents with varied structural complexity. |
| Tosylation/Benzoylation | TsCl/BzCl, Base | Addition of tosyl or benzoyl groups to a free N-H. | Aid in purification and introduce a handle for further reactions. chemrxiv.org |
| Palladium-Catalyzed Cross-Coupling | Aryl/Alkenyl halides, Pd catalyst, Base | Introduction of aryl or alkenyl substituents. | Explore electronic effects and introduce functionalities for bioconjugation. nih.gov |
Synthesis of Analogs and Structural Homologs for Comparative Studies
The synthesis of analogs and structural homologs of this compound is crucial for establishing structure-activity relationships and for optimizing the compound's properties for specific applications. These synthetic efforts typically involve systematic variations of the substituents on the morpholine ring and the N-alkyl chain.
The substituents on the morpholine ring can also be modified. For example, homologs with different alkyl groups at the 2 and 6 positions (e.g., diethyl, dipropyl) can be synthesized from the corresponding dialkanolamines. The stereochemistry of these substituents is another important variable that can be controlled through the use of enantiomerically pure starting materials. The synthesis of cis-3,5-disubstituted morpholines, for instance, can be achieved from enantiopure amino alcohols. nih.gov
Furthermore, the introduction of functional groups onto the N-dodecyl chain of this compound itself can create a new class of analogs. For example, a terminal alkene or alkyne could be incorporated into the alkyl chain, providing a handle for further functionalization via reactions such as olefin metathesis, epoxidation, or click chemistry.
The following table outlines the synthesis of potential analogs and homologs for comparative studies.
| Analog/Homolog Type | Synthetic Approach | Starting Materials | Purpose of Comparison |
| Varied N-Alkyl Chain Length | N-alkylation | 2,6-Dimethylmorpholine, various alkyl halides | To study the effect of lipophilicity on activity. |
| Branched N-Alkyl Chains | N-alkylation | 2,6-Dimethylmorpholine, branched alkyl halides | To investigate the influence of steric bulk at the nitrogen atom. |
| Modified C-2/C-6 Substituents | Cyclization of substituted di-alkanolamines | Substituted di-alkanolamines | To determine the role of the ring substituents on conformation and activity. |
| Stereoisomers | Asymmetric synthesis | Enantiopure amino alcohols | To explore the impact of stereochemistry on biological interactions. nih.gov |
| Functionally-Terminated N-Alkyl Chains | Multi-step synthesis involving functionalized alkylating agents | 2,6-Dimethylmorpholine, ω-functionalized alkyl halides | To enable covalent attachment to other molecules or surfaces. |
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-dodecyl-2,6-dimethylmorpholine (B154377), providing insights into its connectivity, stereochemistry, and conformational dynamics in solution. nih.gov
One- and Two-Dimensional NMR Techniques
The structural framework of this compound can be comprehensively mapped out using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. researchgate.netresearchgate.net
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups. columbia.edu Although specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous N-substituted morpholines and long-chain alkanes. illinois.edunetlify.app
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2-H, C6-H | ~3.6 - 3.8 | ~70 - 72 | Protons and carbons adjacent to the ring oxygen. |
| C3-H, C5-H | ~2.0 - 2.8 (axial & equatorial) | ~54 - 56 | Protons and carbons adjacent to the nitrogen. |
| C2-CH₃, C6-CH₃ | ~1.1 - 1.2 | ~18 - 20 | Methyl groups on the morpholine (B109124) ring. |
| N-CH₂ (dodecyl) | ~2.3 - 2.5 | ~58 - 60 | Methylene (B1212753) group of the dodecyl chain attached to the nitrogen. |
| (CH₂)₁₀ (dodecyl) | ~1.2 - 1.4 | ~22 - 32 | Methylene groups in the middle of the dodecyl chain. |
| CH₃ (dodecyl) | ~0.8 - 0.9 | ~14 | Terminal methyl group of the dodecyl chain. |
Two-Dimensional NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.com For this compound, COSY would show correlations between the protons on C2 and C3, C5 and C6, and adjacent methylene groups within the dodecyl chain, confirming the connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). columbia.edu This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal around 71 ppm, confirming their assignment to the C2/C6 positions. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). youtube.com This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For example, correlations from the N-CH₂ protons of the dodecyl chain to the C3 and C5 carbons of the morpholine ring would unequivocally establish the attachment point of the alkyl chain. nih.gov
Conformational Analysis via NMR
The 2,6-disubstituted morpholine ring in this compound is expected to adopt a chair conformation. researchgate.net The stereochemistry (cis or trans) of the methyl groups significantly influences the conformational equilibrium.
Cis Isomer: In the cis-2,6-dimethylmorpholine (B33440) isomer, one methyl group will be in an axial position and the other in an equatorial position in one chair conformation. A ring flip would result in the interchange of these positions. Due to the large steric bulk of the N-dodecyl group, it will strongly prefer an equatorial orientation.
Trans Isomer: In the trans isomer, both methyl groups can occupy equatorial positions simultaneously, leading to a more stable conformation compared to the diaxial arrangement.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to identify protons that are close in space, providing through-space correlations. rsc.org NOESY is instrumental in determining the stereochemistry and preferred conformation. For instance, in the cis isomer, a NOE would be expected between the axial methyl protons and the axial protons at C3 and C5. The presence or absence of specific NOEs between the N-dodecyl chain protons and the morpholine ring protons can further elucidate the molecule's three-dimensional structure. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ of cis-4-dodecyl-2,6-dimethylmorpholine (C₁₈H₃₇NO) is 284.2948 Da. nih.govuni.lu HRMS can confirm this elemental composition with high confidence, distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: Predicted HRMS Data for this compound Adducts
| Adduct | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₁₈H₃₈NO⁺ | 284.2948 |
| [M+Na]⁺ | C₁₈H₃₇NNaO⁺ | 306.2767 |
| [M+K]⁺ | C₁₈H₃₇KNO⁺ | 322.2506 |
Data sourced from PubChem for cis-4-dodecyl-2,6-dimethylmorpholine. uni.lu
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺) can induce fragmentation, providing valuable structural information. Key fragmentation pathways for N-alkylated morpholines include: nih.govresearchgate.net
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a radical and the formation of a stable iminium ion.
Cleavage of the Dodecyl Chain: The long alkyl chain can undergo fragmentation, leading to a series of losses of CₙH₂ₙ₊₂ units.
Ring Opening: The morpholine ring itself can undergo cleavage, leading to characteristic fragment ions.
Chromatographic Separations in Complex Matrices
The analysis of this compound in complex environmental or biological samples requires a robust separation technique coupled with a sensitive and selective detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem mass spectrometer (GC-MS/MS), is a well-suited technique for the trace analysis of semi-volatile compounds like this compound in complex matrices such as soil or agricultural products. nih.govaensiweb.com
Sample Preparation: A crucial step is the extraction of the analyte from the matrix and subsequent cleanup to remove interfering substances. A common approach for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial extraction with a solvent like acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. researchgate.net For amines, derivatization might be necessary to improve their volatility and chromatographic behavior, reducing peak tailing. nih.gov
GC-MS/MS Parameters:
Injection: A splitless injection is typically used for trace analysis to maximize the amount of analyte transferred to the column. The use of analyte protectants in the final extract can help to mitigate matrix effects, where co-extracted matrix components enhance or suppress the analyte signal. nih.gov
GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is generally suitable for separating a wide range of pesticides and related compounds. nih.gov
Oven Temperature Program: A temperature gradient is employed to ensure good separation of analytes with different volatilities and to elute the high-boiling this compound in a reasonable time.
Mass Spectrometer: Electron ionization (EI) is the standard ionization technique. For trace analysis, operating the mass spectrometer in Selected Reaction Monitoring (SRM) mode (for MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. usda.gov
Interactive Data Table: Suggested GC-MS/MS Parameters for Trace Analysis
| Parameter | Suggested Setting |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Liner | Deactivated, with glass wool |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Oven Program | Initial 65°C, hold 2 min; ramp 15°C/min to 280°C, hold 10 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Collision Gas | Argon |
In-depth Analytical Data for this compound Not Publicly Available
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and chromatographic characterization of the chemical compound this compound is not publicly available. This includes specific data for High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and vibrational spectroscopy (IR and Raman) as requested.
While general information, such as the compound's molecular formula (C18H37NO), molecular weight (approximately 283.5 g/mol ), and various synonyms are accessible through databases like PubChem and ChemSpider, the in-depth research findings necessary to populate the requested article sections could not be located. nih.govchemspider.com
The search for analytical methods yielded information on related compounds, but not on this compound itself. For instance, studies on other morpholine derivatives have utilized techniques such as HPLC, X-ray diffraction, and Raman spectroscopy for their characterization. researchgate.netredalyc.orgscielo.org.mx However, these findings are not transferable to the specific compound , as the analytical behavior and structural properties are unique to each chemical entity.
Furthermore, no published X-ray crystallographic data, which would provide definitive solid-state structural information, could be found for this compound. Similarly, detailed Infrared (IR) and Raman spectroscopic analyses, crucial for functional group identification and conformational analysis, are not available in the public domain for this specific molecule.
Due to the lack of specific, verifiable research data for this compound in the requested analytical areas, it is not possible to generate the detailed and scientifically accurate article as per the provided outline.
Mechanistic Studies of 4 Dodecyl 2,6 Dimethylmorpholine S Biological Activity Non Clinical, Non Safety Focused
Elucidation of Molecular Mechanisms in Fungal Pathogen Inhibition
The fungicidal action of 4-Dodecyl-2,6-dimethylmorpholine (B154377) is primarily attributed to its interference with the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This disruption leads to a cascade of events that ultimately compromise the integrity and function of the fungal cell.
Ergosterol Biosynthesis Inhibition Pathways (Targeting Sterol Delta-14 Reductase and Delta8-Delta7 Isomerase)
Morpholine (B109124) fungicides, including this compound, are known to inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2). ptbioch.edu.pl The inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of aberrant sterol intermediates within the fungal cell. ptbioch.edu.plnih.gov
Specifically, the blockage of Δ14-reductase results in the accumulation of sterols containing a C14-15 double bond, such as ignosterol. nih.gov The inhibition of Δ8-Δ7 isomerase leads to the buildup of sterols with a C8-9 double bond. nih.gov This altered sterol profile disrupts the physical properties and functions of the fungal cell membrane.
Fungal Cell Membrane Disruption and Permeability Alterations
The accumulation of atypical sterols, a direct consequence of ergosterol biosynthesis inhibition, leads to significant disruption of the fungal cell membrane. ptbioch.edu.plnih.gov Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the membrane. mdpi.com Its depletion and replacement with abnormal sterols can lead to increased membrane permeability and partial disruption of the cell membrane, as observed through electron microscopy in fungi treated with similar inhibitors. nih.gov This compromises the cell's ability to maintain a stable internal environment, contributing to its demise.
Cellular Respiration and Mitochondrial Impact Investigations
While the primary target of this compound is ergosterol biosynthesis, there is potential for indirect effects on cellular respiration and mitochondrial function. The integrity of mitochondrial membranes, which is also dependent on sterol composition, is vital for the proper functioning of the electron transport chain. nih.govnih.gov Disruption of the sterol profile in cellular membranes could therefore have secondary consequences on mitochondrial respiration, although this is not the primary mechanism of action. Further research is needed to fully elucidate the specific impacts on fungal mitochondrial processes.
Molecular Docking and Enzyme-Ligand Interaction Studies
Molecular docking studies are instrumental in understanding the interaction between fungicides and their target enzymes. While specific docking studies for this compound are not extensively detailed in the provided context, the general principle involves the fungicide molecule fitting into the active site of the target enzyme, such as sterol Δ14-reductase or Δ8-Δ7 isomerase. ptbioch.edu.pl This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's function. The lipophilic dodecyl chain of the molecule likely plays a significant role in anchoring the compound within the membrane-bound enzyme.
Structure-Activity Relationship (SAR) Analysis for Fungicidal Efficacy
The molecular structure of this compound is critical to its fungicidal activity. Structure-activity relationship (SAR) studies help to understand how different parts of the molecule contribute to its biological efficacy.
Stereochemical Influence of 2,6-Dimethyl Configuration on Efficacy (cis/trans isomer activity)
The spatial arrangement of atoms within a molecule, or stereochemistry, can significantly influence the biological activity of fungicides. In the case of this compound, the presence of two methyl groups at the 2 and 6 positions of the morpholine ring gives rise to cis and trans isomers. While specific comparative studies on the fungicidal efficacy of the individual cis and trans isomers of this compound are not extensively detailed in publicly available literature, the principles of stereoselectivity in fungicide action are well-established for other compounds.
For instance, the triazole fungicide difenoconazole (B1670550) possesses four stereoisomers, each exhibiting different levels of bioactivity nih.gov. The (2R,4S)-isomer, for example, shows significantly higher toxicity to fish than the (2S,4S)-isomer nih.gov. Such differences arise from the specific three-dimensional fit between the fungicide molecule and its target site in the fungus. Even subtle changes in the spatial orientation of functional groups can alter the binding affinity and, consequently, the inhibitory effect.
In some cases, however, the antifungal potency may not be highly dependent on the stereoconfiguration. For example, a study on mefloquine (B1676156) analogs, which also feature a piperidine (B6355638) methanol (B129727) moiety, revealed that all four of their stereoisomers retained potent antifungal activity nih.gov. This finding suggested that for that particular chemical scaffold, stereoselectivity was not a dominant factor in its antifungal action, which could simplify the synthesis and development process nih.gov.
The biological activity of the cis and trans isomers of this compound would likely depend on how each configuration interacts with the target enzymes in the fungal sterol biosynthesis pathway. A more favorable three-dimensional conformation of one isomer over the other could lead to enhanced binding and greater disruption of the enzymatic function, resulting in higher fungicidal efficacy. The flexible nature of the dodecyl side chain adds another layer of complexity to its interaction with the target protein bcpc.org.
Table 1: Stereoisomers and Potential for Differential Activity
| Feature | Description | Implication for this compound |
|---|---|---|
| Isomers | cis and trans isomers result from the relative orientation of the 2,6-dimethyl groups. | The two isomers will have different three-dimensional shapes. |
| Target Interaction | The efficacy of a fungicide is dependent on its ability to bind to a specific target site. | One isomer may have a more complementary shape to the fungal target enzyme, leading to stronger binding and higher activity. |
| Flexibility | The long dodecyl chain provides a degree of conformational flexibility. | This flexibility might allow both isomers to adopt a conformation that can bind to the target site, potentially reducing the difference in activity between them. |
| Precedent in Other Fungicides | Studies on other fungicides like difenoconazole show significant differences in activity between stereoisomers. nih.gov | This supports the hypothesis that the cis and trans isomers of this compound could also exhibit different levels of fungicidal efficacy. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity nih.govresearchgate.net. These models are valuable in the development of new fungicides as they can predict the activity of novel compounds, thereby saving time and resources in the drug discovery process nih.govijpsdronline.com.
While specific QSAR studies exclusively focused on this compound are not prominent in the reviewed literature, the principles of QSAR have been widely applied to other antifungal agents. These studies typically involve calculating a range of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), to build a predictive model researchgate.netijpsdronline.com.
For example, a QSAR study on thiazoline (B8809763) derivatives against rice blast identified key descriptors such as non-overlap steric volume, Connolly surface area, hydrophobicity, and Hammett substituent constants as important factors for fungicidal activity researchgate.net. Another study on menthol-derived 1,2,4-triazole-thioether compounds established a reliable 3D-QSAR model that could aid in the design of more effective antifungal compounds mdpi.comnih.gov.
In the context of this compound, a QSAR model could explore how variations in the alkyl chain length (the dodecyl group), substitutions on the morpholine ring, and the stereochemistry of the methyl groups influence its antifungal potency. Key descriptors in such a model would likely include:
Hydrophobicity (LogP): The long dodecyl chain contributes significantly to the lipophilicity of the molecule, which is crucial for its interaction with and transport across fungal membranes.
Steric Parameters: The size and shape of the molecule, including the orientation of the dimethyl groups, would influence its fit within the active site of the target enzyme.
Electronic Descriptors: The distribution of charge within the morpholine ring can affect its ability to interact with the target protein.
By establishing a robust QSAR model, researchers could theoretically predict the antifungal activity of other 4-alkyl-2,6-dimethylmorpholine derivatives, guiding the synthesis of more potent and specific fungicides.
Table 2: Key Descriptor Types in QSAR for Fungicides
| Descriptor Type | Example | Relevance to this compound |
|---|---|---|
| Topological | Molecular Connectivity Indices | Describes the branching and connectivity of the molecule, including the dodecyl chain. |
| Geometrical | Molecular Surface Area, Volume | Relates to the overall size and shape, influencing how it fits in the target site. |
| Electronic | Partial Charges, Dipole Moment | Influences intermolecular interactions with the target enzyme. |
| Hydrophobic | LogP | The dodecyl chain's hydrophobicity is critical for membrane interaction. |
Mechanisms of Fungal Resistance Development and Management Strategies
Efflux Pump Modulation and Detoxification Pathways
One of the primary mechanisms by which fungi develop resistance to antifungal agents is through the active transport of the compound out of the cell, a process mediated by efflux pumps nih.govnih.govfrontiersin.orgresearchgate.net. These transport proteins, primarily belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), act to reduce the intracellular concentration of the fungicide, preventing it from reaching its target at a lethal concentration frontiersin.org. The upregulation of genes encoding these efflux pumps is a common response to fungicide exposure nih.govnih.gov.
Fungi also employ detoxification pathways to metabolize xenobiotics, including fungicides. This process often occurs in phases. In Phase I, enzymes such as cytochrome P450 monooxygenases modify the fungicide, often by oxidation, to make it more water-soluble. In Phase II, the modified compound is conjugated with molecules like glutathione. Finally, in Phase III, the conjugated and now less toxic compound is transported out of the cell, often by the aforementioned efflux pumps nih.govnih.gov. A coordinated transcriptional regulation of the genes involved in these different phases can lead to effective detoxification and multidrug resistance nih.govnih.gov.
Target Site Mutations and Adaptations
Alterations in the fungal target site are another significant mechanism of resistance. Mutations in the gene encoding the target protein can lead to a change in the protein's amino acid sequence and, consequently, its three-dimensional structure nih.govcurtin.edu.au. This can reduce the binding affinity of the fungicide to its target, rendering it less effective.
However, for morpholine fungicides, resistance development through target site mutations appears to be less common than for other fungicide classes. This is because morpholines are considered multi-site inhibitors, affecting more than one enzyme in the sterol biosynthesis pathway bcpc.org. This multi-site action makes it more difficult for a fungus to develop resistance through a single gene mutation. Furthermore, the flexible nature of the side chains of morpholine fungicides may make it challenging for the target site protein to mutate in a way that excludes the fungicide without compromising its own essential function bcpc.org. Resistance to morpholines, when it does occur, is often under polygenic control, meaning it involves multiple genes rather than a single target site mutation bcpc.org.
Table 3: Fungal Resistance Mechanisms
| Mechanism | Description | Relevance to this compound |
|---|---|---|
| Efflux Pump Upregulation | Increased production of membrane pumps that actively remove the fungicide from the cell. frontiersin.org | A likely mechanism of resistance, reducing the intracellular concentration of the compound. |
| Detoxification | Enzymatic modification (e.g., by cytochrome P450s) and subsequent removal of the fungicide. nih.govnih.gov | Fungi can metabolize the compound into a less toxic form before it reaches its target. |
| Target Site Mutation | A change in the genetic code of the target enzyme, altering its shape and reducing fungicide binding. nih.gov | Less likely to be the primary resistance mechanism for morpholines due to their multi-site inhibitory action. bcpc.org |
| Polygenic Resistance | Resistance is controlled by multiple genes. bcpc.org | This is considered a more probable mechanism for morpholine fungicides. |
Synergistic Interactions with Other Fungicides (Mechanistic Basis)
Combining fungicides with different modes of action can lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects apsnet.org. This approach can enhance disease control and is a valuable strategy for managing fungicide resistance.
Morpholine fungicides, including by extension this compound, can exhibit synergistic effects when used in combination with other antifungal agents. For example, a study on the natural compound schizostatin found that it had a weak synergistic interaction with the morpholine fungicide fenpropimorph (B1672530) nih.gov. The proposed mechanistic basis for such synergy often involves the simultaneous inhibition of different steps in a critical metabolic pathway, such as ergosterol biosynthesis nih.gov. By targeting multiple points in the pathway, the fungus is less able to compensate for the metabolic disruption.
The mechanistic basis for synergy can also involve one compound facilitating the action of the other. For instance, a fungicide that disrupts the fungal cell membrane could increase the uptake of a second fungicide, leading to a higher intracellular concentration and enhanced efficacy.
Broader Antimicrobial Spectrum Investigations (e.g., Oomycetes, Algae)
While primarily developed for their fungicidal properties against plant pathogenic fungi, the antimicrobial activity of morpholine derivatives is not necessarily limited to this group of organisms. Investigations into the broader antimicrobial spectrum of these compounds can reveal new potential applications.
Algae: The algaecidal properties of morpholine derivatives are not as well-documented in the scientific literature. Given that some antifungal compounds can have broader antimicrobial effects, it is plausible that this compound could exhibit some level of activity against certain algal species. However, dedicated studies would be required to confirm this.
Other Fungi: The activity of morpholine and piperidine-based surfactants has been demonstrated against human-pathogenic fungi such as Candida albicans and Cryptococcus neoformans researchgate.net. This suggests that the morpholine scaffold can be effective against a range of fungal species beyond those that are plant pathogens.
Environmental Fate and Degradation Pathways of 4 Dodecyl 2,6 Dimethylmorpholine in Agro Ecosystems
Photolytic and Hydrolytic Stability Studies
Detailed research specifically investigating the photolytic and hydrolytic stability of 4-Dodecyl-2,6-dimethylmorpholine (B154377) is limited in publicly available scientific literature. However, the stability of the morpholine (B109124) ring and the influence of environmental factors on similar compounds can provide some insights.
General principles of photochemistry suggest that exposure to sunlight could induce photodegradation of morpholine-based fungicides. The energy from ultraviolet (UV) radiation can lead to the cleavage of chemical bonds, initiating degradation. However, without specific experimental data for this compound, its photolytic stability remains unquantified.
There is no specific information available in the reviewed literature identifying the photodegradation products of this compound. For other fungicides, photodegradation can lead to a variety of transformation products through reactions such as hydroxylation, dealkylation, and ring cleavage. The specific products formed would depend on the light wavelength, the presence of photosensitizers, and the environmental matrix.
Microbial Degradation in Soil and Aquatic Environments
The biodegradation of morpholine and its derivatives has been the subject of several studies, providing a basis for understanding the potential microbial degradation of this compound.
Specific microbial metabolites of this compound have not been identified in the available literature. However, studies on the degradation of the parent compound, morpholine, have identified several intermediates. The biodegradation of morpholine by Mycobacterium species is a well-documented process. nih.govnih.gov One proposed pathway involves the cleavage of the C-N bond, potentially catalyzed by a cytochrome P-450 enzyme system. nih.gov This leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.govnih.gov Ultimately, morpholine can be mineralized to ammonia (B1221849). researchgate.net
For the related fungicide dodemorph (B108676), an environmental transformation product has been identified as cis-2,6-dimethylmorpholine (B33440). nih.gov It is plausible that the degradation of this compound could follow a similar initial step, involving the removal of the dodecyl group to yield 2,6-dimethylmorpholine (B58159). Further degradation would likely proceed through the breakdown of the morpholine ring itself.
Quantitative data on the biodegradation kinetics and half-life of this compound in soil and aquatic environments are not available in the reviewed scientific literature. The persistence of a pesticide is a critical factor in its environmental risk assessment and is often expressed as its half-life (the time taken for 50% of the initial amount to degrade). This value can vary significantly depending on soil type, microbial population, temperature, and moisture content. For the related morpholine fungicide dodemorph, it is described as being moderately persistent in soil. herts.ac.uk
Research into the fate of the closely related fungicide dodemorph during the anaerobic digestion of biological waste provides significant insights into the probable behavior of this compound under similar conditions. A study by Vorkamp et al. (2003) demonstrated that dodemorph is stable and does not undergo degradation during anaerobic digestion. nih.gov This suggests that microbial consortia present in anaerobic digesters are unable to break down the dodemorph molecule.
The study also highlighted the strong influence of pH on the partitioning of dodemorph between the solid and aqueous phases of the waste. This partitioning behavior is critical for understanding its mobility and bioavailability in the environment.
Table 1: Stability and Partitioning of Dodemorph during Anaerobic Digestion
| Parameter | Observation | Reference |
| Degradation | No decrease in concentration observed, indicating stability. | nih.gov |
| pH-Dependency | Clear pH-dependency of partitioning between solid and water phases. | nih.gov |
| Partitioning at pH < 7.8 | Predominantly protonated molecules. | nih.gov |
| Release into Water Phase | Observed only at pH values of 5 and below. | nih.gov |
| Binding to Organic Matter | Forms strong bonds with carboxyl groups of organic matter in the pH range of 5 to 7.8. Not completely extractable from the solid waste matrix. | nih.gov |
These findings suggest that this compound is likely to be persistent in anaerobic environments and its distribution will be heavily influenced by the pH of the surrounding matrix. The strong binding to organic matter could lead to its accumulation in sludge and soil, reducing its mobility but potentially leading to long-term contamination.
Adsorption and Leaching Potential in Different Soil Types
The potential for this compound to move within the soil profile and reach groundwater is largely governed by its adsorption to soil particles and subsequent leaching.
Sorption Coefficients and Environmental Mobility Assessments
Sorption, the process by which a chemical binds to soil particles, is a key determinant of its mobility. This is often quantified using the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a substance to bind to the organic matter in soil. A higher Koc value suggests stronger binding and lower mobility.
For the related compound dodemorph, a predicted log Koc of 3.2 has been reported. nih.gov Another source, citing regulatory data for dodemorph acetate (B1210297), provides a much higher organic carbon-normalized Freundlich coefficient (Kfoc) of 25,200 mL/g, which corresponds to a high sorption potential. herts.ac.uk The Freundlich coefficient (Kf) itself was reported as 224 mL/g. herts.ac.uk These values classify dodemorph as non-mobile in soil. herts.ac.uk
The Groundwater Ubiquity Score (GUS) is another tool used to assess a pesticide's leaching potential. It is calculated based on the pesticide's half-life in soil and its Koc value. A GUS value of -0.65 has been calculated for dodemorph, which falls into the category of low leachability. herts.ac.uk This low mobility suggests that the potential for groundwater contamination by dodemorph, and likely by extension this compound, is low. herts.ac.uk
Table 1: Soil Sorption and Mobility Indicators for Dodemorph
| Parameter | Value | Interpretation | Source |
| Predicted log Koc | 3.2 | Moderate Sorption | nih.gov |
| Freundlich Coefficient (Kf) | 224 mL/g | High Sorption | herts.ac.uk |
| Organic Carbon-Normalized Freundlich Coefficient (Kfoc) | 25,200 mL/g | Very High Sorption | herts.ac.uk |
| Freundlich Exponent (1/n) | 0.855 | Favorable Adsorption | herts.ac.uk |
| GUS Leaching Potential Index | -0.65 | Low Leachability | herts.ac.uk |
Note: Data presented is for dodemorph and dodemorph acetate and is used as a proxy for this compound.
Factors Influencing Soil Binding and Release
Several factors influence the extent to which this compound binds to soil particles. These include soil pH and organic matter content.
Research on dodemorph has demonstrated a distinct pH-dependency in its partitioning between the solid and water phases of soil. nih.gov With a pKa value of 7.8, the protonation state of the dodemorph molecule changes with soil pH. nih.gov In the pH range of 5 to 7.8, it is suggested that dodemorph forms strong bonds with the carboxyl groups present in soil organic matter. nih.gov This binding is so significant that the compound is not completely extractable from the solid waste matrix. nih.gov A release into the water phase was only observed at pH values of 5 and below. nih.gov
The organic carbon content of the soil is another critical factor. nih.gov Soils with higher organic carbon content generally exhibit a greater capacity to adsorb organic compounds like morpholine fungicides. nih.gov This is because organic matter provides a rich source of binding sites. The strong affinity of dodemorph for organic matter, as indicated by its high Kfoc value, underscores the importance of this soil component in restricting its mobility. herts.ac.uk
Uptake and Translocation in Non-Target Organisms (Environmental Exposure, Not Ecotoxicity Assessment Directly)
The potential for this compound to be taken up by organisms that are not the intended target of its fungicidal action is an important consideration for its environmental fate.
Plant Uptake Studies in Agricultural Contexts (e.g., crop residues, soil accumulation)
For the related compound dimethomorph (B118703), which also belongs to the morpholine class of fungicides, studies have shown that it is the predominant residue found in various crops following application. nih.gov In rotational crop studies with dimethomorph, residues in subsequent crops were generally low, suggesting limited uptake from soil residues. fao.org However, the metabolic profile in rotational crops was similar to that in primary crops, with dimethomorph being the major residue. nih.gov
It is important to note that while these findings for dimethomorph provide some insight, dedicated research on this compound is necessary to accurately determine its potential for accumulation in crop residues and surrounding non-target vegetation.
Bioconcentration Potential in Aquatic Biota (Mechanism of accumulation)
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. fao.org A high BCF indicates a greater potential for the substance to be stored in the tissues of fish and other aquatic life. The assessment of bioconcentration potential is typically triggered if a substance's logarithm of the octanol-water partition coefficient (log Pow) is greater than 3. fao.org Dodemorph has a reported log Pow of 5.8, suggesting a potential for bioconcentration. nih.gov
The mechanism of accumulation in aquatic biota is primarily driven by the partitioning of the chemical between the water and the lipid tissues of the organism. nih.gov Highly lipophilic compounds, like dodemorph, tend to have a strong affinity for fatty tissues and are therefore more likely to bioconcentrate. nih.gov
While a specific BCF value for this compound or dodemorph from experimental studies is not available in the reviewed literature, its high log Pow value indicates that this is an area that warrants further investigation to fully understand its environmental risk profile in aquatic ecosystems. It is known that dodemorph is toxic to aquatic organisms. ontosight.ai
Formulation Science and Advanced Delivery Systems for Agricultural Applications of 4 Dodecyl 2,6 Dimethylmorpholine
Physico-Chemical Principles of Formulation Development
The development of a stable and effective formulation for an active ingredient (AI) like 4-Dodecyl-2,6-dimethylmorpholine (B154377) hinges on its inherent physico-chemical properties. With a molecular formula of C18H37NO and a molecular weight of approximately 283.5 g/mol , the compound features a long C12 alkyl (dodecyl) chain attached to a 2,6-dimethylmorpholine (B58159) ring. nih.govchemspider.comuni.lusigmaaldrich.com This substantial hydrocarbon tail confers significant lipophilicity, a key determinant in the selection of an appropriate formulation strategy. The predicted XlogP value of 6.3 further underscores its low affinity for water. uni.lu
The choice between an Emulsifiable Concentrate (EC) and a Suspension Concentrate (SC) is primarily dictated by the physical state and solubility of the active ingredient.
Emulsifiable Concentrates (EC): ECs are liquid formulations where the active ingredient is dissolved in a water-immiscible organic solvent, combined with a system of emulsifiers. sigmaaldrich.combcpc.org When diluted with water in a spray tank, these formulations spontaneously form a stable oil-in-water emulsion, appearing milky. sigmaaldrich.comontosight.ai Given the lipophilic nature of this compound, an EC formulation is a highly suitable option if the compound is a liquid or readily soluble in a cost-effective, agronomically acceptable organic solvent. wilburellisagribusiness.com The solvent system is a critical component, and historically, aromatic hydrocarbons have been used, though newer formulations often utilize esters of plant oils or other less hazardous solvents. bcpc.org The emulsifier package, typically a blend of non-ionic and anionic surfactants, is crucial for the stability of the emulsion upon dilution. ontosight.ai
Suspension Concentrates (SC): SC formulations, also known as flowables, are chosen when an active ingredient is a solid with low solubility in both water and organic solvents. buali-chem.comexactoinc.com In an SC, the finely micronized solid active ingredient (typically with a particle size between 3 and 6 microns) is dispersed in an aqueous continuous phase. agrion.com.au These formulations require a complex suite of co-formulants, including wetting agents to facilitate the dispersion of the solid particles in water, and dispersing agents to prevent agglomeration. chemspider.comagrion.com.au Thickeners, such as xanthan gum, are added to create a stable, structured medium that prevents the settling of particles during storage. buali-chem.com Due to the absence of organic solvents, SCs offer advantages in terms of reduced flammability and phytotoxicity. exactoinc.com
The table below outlines the typical components of EC and SC formulations.
| Formulation Type | Component | Function | Example(s) |
| Emulsifiable Concentrate (EC) | Active Ingredient | Biologically active component | This compound |
| Solvent | Dissolves the active ingredient | Esters of plant oils, Benzyl acetate (B1210297) numberanalytics.com | |
| Emulsifier | Enables formation of a stable emulsion in water | Anionic and non-ionic surfactant blends ontosight.ai | |
| Stabilizer (Optional) | Prevents degradation of components | Butylated hydroxytoluene (BHT) numberanalytics.com | |
| Suspension Concentrate (SC) | Active Ingredient | Biologically active component (solid) | This compound |
| Continuous Phase | Carrier liquid | Water buali-chem.comexactoinc.com | |
| Wetting Agent | Facilitates dispersion of solid particles | Anionic blends chemspider.com | |
| Dispersing Agent | Prevents particle agglomeration | Naphthalene sulphonate condensates chemspider.com | |
| Thickener/Rheology Modifier | Prevents settling of particles | Xanthan gum, Polyacrylate polymers chemspider.combuali-chem.com | |
| Antifreeze | Prevents freezing during storage | Propylene (B89431) glycol | |
| Defoamer | Prevents foaming during production and mixing | Silicone-based defoamers |
Controlled-release formulations (CRFs) are designed to release the active ingredient gradually over an extended period. wilburellisagribusiness.comcrodaagriculture.com This approach can enhance the performance of pesticides by maintaining an effective concentration at the target site while minimizing environmental losses due to degradation, leaching, or evaporation. crodaagriculture.comnih.gov
Microencapsulation is a prominent technology for achieving controlled release. agrion.com.au In this process, the active ingredient, such as this compound, is enveloped within a thin, biodegradable polymeric film. agrion.com.au The release of the active ingredient is then governed by the properties of this capsule wall, which can be designed to rupture, dissolve, or allow diffusion of the active ingredient over time. This technology can convert a liquid active ingredient into a solid-like formulation, improving handling and reducing operator exposure. crodaagriculture.com The choice of polymer and encapsulation method is critical and depends on the physico-chemical properties of the active ingredient and the desired release profile.
Advanced Delivery Technologies for Enhanced Efficacy
To further improve the performance of agricultural chemicals, advanced delivery technologies are being explored that offer greater precision and efficiency.
Formulations based on nanotechnology are gaining attention in agriculture for their potential to enhance the efficacy and targetability of pesticides. wilburellisagribusiness.com These systems can protect the active ingredient from premature degradation and facilitate its transport to the target site. uni.lu
Nanoparticles: Nanoparticle-based systems, such as those made from fluorescent silica (B1680970) or biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can be loaded with active ingredients. softschools.com For a lipophilic compound like this compound, nano-formulations can improve its dispersion in water and enhance its adhesion to and penetration of plant surfaces. uni.lu
Microparticles: Similar to nanoparticles but larger in size, microparticles can also serve as carriers for active ingredients, offering a means of controlled release.
These advanced formulations can potentially reduce the total amount of active ingredient needed, thereby lessening the environmental impact. ebi.ac.uk
Incorporating an active ingredient into a polymeric matrix is another effective method for achieving sustained release. crodaagriculture.comsigmaaldrich.com The active ingredient is physically blended with a polymer, and the resulting solid matrix is then processed into granules or other forms. The release of the active ingredient occurs as the matrix slowly swells or erodes in the presence of water.
The selection of the polymer is critical. For a lipophilic compound like this compound, hydrophobic polymers could be used to slow the ingress of water and thus retard the release of the active ingredient. Conversely, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyacrylates can be used to form gel-like matrices upon hydration, from which the active ingredient diffuses out over time. wikipedia.org The release kinetics can be fine-tuned by adjusting the type, concentration, and molecular weight of the polymer. nih.govwikipedia.org
| Delivery Technology | Description | Potential Advantage for this compound |
| Microencapsulation | Active ingredient is enclosed in a polymeric shell. agrion.com.au | Controlled release, improved handling, protection from degradation. crodaagriculture.com |
| Nanoparticle Carriers | Active ingredient is loaded into sub-micron sized particles. softschools.com | Enhanced solubility/dispersibility, improved leaf adhesion and penetration, targeted delivery. uni.luebi.ac.uk |
| Polymeric Matrices | Active ingredient is integrated into a solid polymer block. sigmaaldrich.com | Sustained release over a prolonged period, reduced leaching. crodaagriculture.comwikipedia.org |
Interactions with Co-Formulants and Adjuvants
The performance of this compound in the field is not solely dependent on the active ingredient itself but also on its interactions with other components in the formulation and spray tank, namely co-formulants and adjuvants.
Adjuvants are substances added to the spray tank to enhance the effectiveness of a pesticide. nih.gov For a systemic fungicide like a morpholine (B109124) derivative, adjuvants that improve coverage and absorption are particularly important. buali-chem.comnumberanalytics.com
Key types of adjuvants that could be beneficial for this compound formulations include:
Surfactants (Wetting Agents, Spreaders): These reduce the surface tension of spray droplets, allowing for more uniform spreading over the waxy cuticle of plant leaves. crodaagriculture.com
Oils (Methylated Seed Oils, Mineral Oils): These can help to solubilize the waxy cuticle, thereby increasing the penetration of the active ingredient into the leaf tissue. numberanalytics.comcrodaagriculture.com
Stickers: These help the spray deposit adhere to the leaf surface, providing rainfastness and reducing wash-off. agrion.com.au
Penetrants: These actively enhance the uptake and translocation of systemic active ingredients within the plant. numberanalytics.com
The selection of an appropriate adjuvant system must be done carefully, as the interaction between the fungicide, the adjuvant, the target fungus, and the host plant is complex. nih.gov An optimal adjuvant will enhance the delivery of this compound to the site of action without causing phytotoxicity to the crop. numberanalytics.com
Synergistic Effects with Spreading Agents and Wetting Agents
The optimization of fungicidal activity for this compound often involves the inclusion of spreading and wetting agents in the formulation or tank mix. These adjuvants are crucial for enhancing the coverage and penetration of the fungicide on plant surfaces. While specific research detailing the synergistic effects of these agents with this compound is not extensively documented in publicly available literature, the general principles of adjuvant science provide a framework for understanding their potential benefits.
Spreading agents, typically non-ionic surfactants, reduce the surface tension of the spray droplets, allowing them to cover a larger area of the leaf surface. This is particularly important for contact fungicides, ensuring that a protective barrier is formed. Wetting agents, which can also be surfactants, improve the contact between the spray droplet and the plant cuticle, facilitating the absorption of systemic fungicides like this compound.
Organosilicone surfactants are a class of adjuvants known for their superior spreading and wetting properties. Their ability to drastically lower surface tension can lead to a phenomenon known as "super-spreading," where the spray solution can even penetrate into the stomata of the leaves. This enhanced uptake can potentially lead to a synergistic effect, where the biological activity of this compound is amplified beyond the additive effects of the fungicide and the adjuvant alone. However, the efficacy of such combinations is highly dependent on the specific plant species and the environmental conditions at the time of application.
While quantitative data on the synergistic potentiation of this compound with specific spreading and wetting agents is scarce, the theoretical benefits are clear. Research in this area would be invaluable for developing more effective and efficient formulations of this fungicide.
Compatibility Studies in Tank Mixes
In modern agricultural practices, it is common to apply multiple pesticides and other agrochemicals simultaneously in a "tank mix" to save time, labor, and fuel costs. However, the physical and chemical compatibility of all components in the tank mix is paramount to ensure the efficacy of each active ingredient and to avoid potential issues such as phytotoxicity or equipment blockage.
Compatibility studies for this compound with other fungicides, insecticides, and adjuvants are essential for providing guidance to growers. Physical incompatibility can manifest as the formation of precipitates, flocculation, or phase separation in the spray tank, leading to uneven application and potential damage to spray equipment. Chemical incompatibility, on the other hand, may result in the degradation of one or more active ingredients, rendering the application ineffective.
Publicly accessible, detailed compatibility charts or research findings specifically for this compound are limited. However, general compatibility principles can be applied. For instance, the formulation type of this compound (e.g., emulsifiable concentrate - EC, or suspension concentrate - SC) will significantly influence its compatibility with other products. It is also crucial to consider the pH of the spray solution, as the stability of many pesticides can be pH-dependent.
A standard procedure for assessing physical compatibility is the "jar test," where the components of the proposed tank mix are combined in a clear glass jar in the same proportions as they would be in the spray tank. This simple test can often predict physical incompatibilities before large quantities are mixed.
Given the wide array of potential tank mix partners, from broad-spectrum fungicides like chlorothalonil (B1668833) and mancozeb (B1675947) to various insecticides and foliar nutrients, comprehensive compatibility data for this compound would be a valuable resource for integrated pest management programs. The development of such data through rigorous, standardized testing is a critical need in the agricultural community.
Theoretical and Computational Chemistry Applications to 4 Dodecyl 2,6 Dimethylmorpholine Research
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like 4-dodecyl-2,6-dimethylmorpholine (B154377). These calculations are instrumental in elucidating the electronic properties that govern the molecule's reactivity.
Molecular Orbital Analysis and Frontier Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net
Table 1: Hypothetical Frontier Orbital Characteristics of this compound
| Molecular Orbital | Primary Atomic Contribution | Implied Reactivity |
| HOMO | Nitrogen lone pair | Nucleophilic character, site for protonation |
| LUMO | C-N and C-O antibonding orbitals | Electrophilic character, potential for reaction with nucleophiles |
| HOMO-LUMO Gap | Energy difference (eV) | Indicator of chemical stability and reactivity |
Note: The values in this table are hypothetical and serve to illustrate the concepts of molecular orbital analysis. Actual values would require specific DFT calculations.
Electrostatic Potential Maps and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or orange) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP map would be expected to show a region of high negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring, reflecting the presence of their lone pairs of electrons. The long hydrocarbon dodecyl chain would exhibit a largely neutral potential (green), while the hydrogen atoms would show a slightly positive potential. This information is crucial for understanding how the molecule might interact with other molecules, such as water, or biological targets. For example, the negative potential around the nitrogen and oxygen atoms suggests these are likely sites for hydrogen bonding.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The flexibility of the morpholine ring and the long dodecyl chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformers. Understanding the preferred conformations is essential, as the shape of the molecule plays a significant role in its biological activity.
Identification of Low-Energy Conformers in Solution and Gas Phase
Conformational analysis aims to identify the most stable, low-energy conformers of a molecule. This can be achieved through computational methods such as molecular mechanics (MM) and quantum mechanics (QM). These methods can be used to explore the potential energy surface of the molecule and locate the energy minima corresponding to stable conformers.
The morpholine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings. However, the presence of the two methyl groups can lead to different stereoisomers (cis and trans) with distinct conformational preferences. The long dodecyl chain adds another layer of complexity, with numerous rotational possibilities.
In the gas phase, intramolecular forces such as steric hindrance and van der Waals interactions will dictate the preferred conformation. In a solution, the interactions with solvent molecules will also play a crucial role. For instance, in a polar solvent, conformations that expose the polar morpholine ring to the solvent may be favored. Computational studies on related heterocyclic systems, such as silacyclohexanes, have demonstrated the power of these methods in elucidating conformational preferences. nih.gov
Dynamics of Ligand-Target Interactions (e.g., with fungal enzymes)
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to model its interaction with biological targets, such as the enzymes involved in fungal ergosterol (B1671047) biosynthesis. These simulations can reveal how the molecule binds to the active site of an enzyme, the key amino acid residues involved in the interaction, and the stability of the resulting complex.
By simulating the ligand-target system, researchers can gain insights into the mechanism of action of the fungicide. For example, MD simulations could show how the dodecyl chain anchors the molecule in a hydrophobic pocket of the enzyme, while the morpholine ring interacts with polar residues in the active site. This information is invaluable for the rational design of new and more potent fungicides.
Predictive Modeling for Biological Activity and Environmental Behavior
Computational models can also be employed to predict the biological activity and environmental fate of this compound, providing a rapid and cost-effective way to assess its potential efficacy and environmental impact.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For fungicides like this compound, a QSAR model could be developed to predict its antifungal activity based on various molecular descriptors. These descriptors can be calculated from the molecule's structure and can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO-LUMO energies), and topological indices. Studies on other fungicides have shown that QSAR models can be successfully used to predict their activity against various fungal species. bohrium.comnih.gov
Similarly, predictive models can be used to estimate the environmental behavior of this compound. These models, often referred to as environmental fate models, can predict properties such as its persistence in soil and water, its potential for bioaccumulation, and its mobility in the environment. researchgate.netacs.orgnih.govoup.commdpi.com These predictions are crucial for assessing the environmental risk associated with the use of the fungicide.
Table 2: Examples of Descriptors Used in Predictive Modeling
| Descriptor Type | Example Descriptor | Predicted Property |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation potential, membrane permeability |
| Electronic | HOMO Energy | Reactivity, biological activity |
| Topological | Molecular Connectivity Index | Various biological and physicochemical properties |
| Geometric | Molecular Surface Area | Binding affinity, solubility |
The development and application of these predictive models are essential for the responsible development and use of agrochemicals like this compound.
In Silico Screening for Novel Inhibitors
The discovery and development of new agrochemicals, like fungicides, increasingly rely on computational chemistry to accelerate the identification of promising lead compounds. frontiersin.org In silico screening, a cornerstone of this approach, utilizes computer simulations to evaluate large libraries of virtual compounds for their potential to interact with a specific biological target. nih.gov For a compound like this compound, which belongs to the morpholine class of fungicides, this process offers a powerful route to discover novel inhibitors with potentially improved efficacy or different physicochemical properties. nih.gov
Morpholine fungicides are known to be multi-site inhibitors of sterol biosynthesis in fungi, primarily targeting the enzymes sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.govbcpc.org This known mechanism of action provides a solid foundation for a structure-based virtual screening campaign. The initial step in such a campaign involves obtaining or generating a high-quality three-dimensional (3D) model of the target enzymes. With these 3D structures, molecular docking simulations can be performed. Docking algorithms predict the preferred orientation of a given molecule when bound to the active site of the enzyme and estimate the strength of the interaction, often expressed as a binding affinity or docking score. frontiersin.org
A typical in silico screening workflow to find novel inhibitors based on the activity of this compound would involve screening large chemical databases. frontiersin.org Compounds would be filtered based on their predicted ability to bind to the active sites of the target sterol biosynthesis enzymes. The molecules with the highest predicted binding affinities, indicating a strong potential for inhibition, would be prioritized for synthesis and subsequent in vitro biological testing to confirm their actual inhibitory activity. nih.govfrontiersin.org This computational pre-selection significantly reduces the time and cost associated with traditional high-throughput screening of physical compounds.
Below is an interactive table outlining a hypothetical workflow for discovering novel inhibitors.
| Workflow Stage | Description | Key Computational Tools/Methods | Objective |
|---|---|---|---|
| 1. Target Identification & Preparation | Identifying the biological target and preparing its 3D structure. For morpholines, this would be sterol Δ¹⁴-reductase and/or sterol Δ⁷-Δ⁸-isomerase. nih.govbcpc.org | Homology Modeling, X-ray Crystallography Data (if available), Molecular Dynamics (MD) Simulations | Generate a stable and accurate 3D protein structure for docking. |
| 2. Compound Library Preparation | Assembling large databases of chemical compounds to be screened virtually. These can be commercial or custom-designed libraries. | Database software, Cheminformatics tools for filtering and 3D structure generation. | Create a diverse set of candidate molecules for screening. |
| 3. Molecular Docking | Simulating the binding of each compound from the library into the active site of the target enzyme. | PyRx, AutoDock, Glide, GOLD | Predict binding poses and rank compounds based on binding affinity (docking score). frontiersin.org |
| 4. Hit Selection & Refinement | Selecting the most promising compounds ("hits") based on docking scores and visual inspection of the binding mode. | Molecular Visualization Software (e.g., PyMOL, Chimera), Pharmacophore Modeling | Identify a smaller, prioritized list of compounds for experimental validation. |
| 5. Experimental Validation | Synthesizing the selected hit compounds and testing their inhibitory activity against the target enzyme in laboratory assays. | Enzyme activity assays (e.g., IC₅₀ determination). frontiersin.org | Confirm the in silico predictions and identify validated novel inhibitors. |
Predictive Models for Biodegradation and Environmental Persistence
Understanding the environmental fate of agrochemicals is critical for assessing their ecological impact. Theoretical and computational models provide a means to predict the biodegradation potential and environmental persistence of a chemical like this compound before extensive field testing is conducted. These predictive models are often based on the principle of Quantitative Structure-Activity Relationships (QSAR) or, more specifically, Quantitative Structure-Biodegradation Relationships (QSBR). researchgate.net
These models work by correlating a molecule's structural features with its observed or expected biodegradability. researchgate.net A computational framework can be used to generate potential biodegradation pathways for xenobiotic compounds. nih.gov For this compound, the model would analyze its distinct structural components: the long, non-polar dodecyl chain and the polar, heterocyclic 2,6-dimethylmorpholine (B58159) ring. The model uses a fragment contribution approach, where the presence of specific chemical substructures is known to either increase or decrease the likelihood of biodegradation under certain conditions (e.g., aerobic or anaerobic). researchgate.net
For instance, the long aliphatic dodecyl chain is a feature that is generally susceptible to aerobic biodegradation by microorganisms through processes like omega- and beta-oxidation. In contrast, the substituted morpholine ring, a cyclic ether amine, may be more recalcitrant or follow a different degradation pathway. Predictive models integrate data from numerous compounds to build a statistical model that can classify a new chemical as, for example, "readily biodegradable" or "persistent." researchgate.net These predictions help in the early stages of chemical design to engineer molecules that are effective for their purpose but break down in the environment, minimizing long-term persistence and accumulation. nih.gov
The table below details the structural fragments of this compound and the typical parameters that predictive biodegradation models would assess.
| Structural Component/Property | Relevance to Predictive Models | Predicted Biodegradation Influence |
|---|---|---|
| Dodecyl Chain (-C₁₂H₂₅) | A long, linear alkyl chain. Models assess its length and lack of branching as factors in susceptibility to microbial degradation. researchgate.net | Generally contributes positively to aerobic biodegradability through oxidative pathways. |
| Morpholine Ring | A heterocyclic amine ether. Its stability and the potential metabolic pathways for ring cleavage are key considerations. | Heterocyclic structures can sometimes confer resistance to degradation, potentially increasing persistence compared to simple aliphatic structures. |
| Dimethyl Substitution | Methyl groups on the morpholine ring at positions 2 and 6. Branching near a functional group can influence enzyme access. | May cause steric hindrance, potentially slowing the rate of enzymatic attack on the morpholine ring. |
| Molecular Weight (283.5 g/mol) nih.gov | Higher molecular weight can sometimes correlate with lower bioavailability and slower degradation rates. researchgate.net | Considered alongside other structural features to predict the overall rate of degradation. |
| XlogP (Predicted Lipophilicity) | A measure of a compound's hydrophobicity. This influences its partitioning in soil and water and its uptake by microorganisms. uni.lu | High lipophilicity can lead to sorption to organic matter, which may reduce bioavailability for biodegradation. |
Emerging Research Directions and Future Perspectives for 4 Dodecyl 2,6 Dimethylmorpholine
Crafting Superior Successors: The Quest for Novel Analogs
The development of new analogs of 4-dodecyl-2,6-dimethylmorpholine (B154377) is a primary focus of current research, with the goal of creating compounds that exhibit heightened specificity towards target fungi and increased efficacy. This involves strategic modifications to the morpholine (B109124) ring and the dodecyl side chain to optimize their biological activity.
Researchers are investigating the structure-activity relationships of morpholine and piperidine-based fungicides to guide the synthesis of more potent derivatives. nih.govresearchgate.net Studies on related compounds, such as 4-aminopiperidines, have revealed that the presence of an N-dodecyl (C12) residue can lead to exceptional antifungal activity. nih.gov This highlights the critical role of the long alkyl chain in the fungicidal action of these molecules.
One innovative approach has been the incorporation of silicon into the morpholine structure to create sila-analogues. nih.gov In a study, a sila-analogue of the morpholine fungicide fenpropimorph (B1672530) demonstrated superior fungicidal potential compared to its parent compound and other established morpholine fungicides like amorolfine. nih.gov This suggests that the introduction of a silicon atom can significantly enhance the biological performance of these antifungals.
The table below summarizes the antifungal activity of selected sila-morpholine analogues against various human pathogenic fungi, illustrating the potential for creating more effective derivatives.
Table 1: Antifungal Activity of Sila-Morpholine Analogues
| Compound | Candida albicans ATCC 24433 (MIC, μg/mL) | Candida glabrata (MIC, μg/mL) | Candida tropicalis (MIC, μg/mL) | Cryptococcus neoformans (MIC, μg/mL) | Aspergillus niger (MIC, μg/mL) |
|---|---|---|---|---|---|
| Sila-analogue 24 | 2 | 4 | 2 | 1 | 8 |
| Fenpropimorph | 8 | 16 | 8 | 4 | 32 |
| Fenpropidin | 16 | 32 | 16 | 8 | 64 |
| Amorolfine | 4 | 8 | 4 | 2 | 16 |
| Fluconazole | 8 | 16 | 8 | 4 | >64 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data sourced from a study on silicon-incorporated morpholine antifungals. nih.gov
Further research into the synthesis of novel derivatives, such as those based on aminophenazine-1-carboxylate, continues to identify lead structures for the development of new fungicides. nih.gov These efforts are crucial for staying ahead of potential resistance development in fungal populations.
A Team Player: Integration into Sustainable Agriculture
The future of agriculture lies in sustainable practices, and Integrated Pest Management (IPM) is a cornerstone of this approach. IPM emphasizes a combination of strategies to control pests, minimizing reliance on chemical interventions. Research is exploring how this compound can be effectively integrated into IPM programs for diseases like powdery mildew. msu.eduyoutube.comuconn.edunorthernorganics.com.auekb.eguky.eduucanr.educornell.edu
An effective IPM strategy for powdery mildew includes:
Cultural Practices: Proper plant spacing to improve air circulation and reduce humidity is crucial. uconn.edunorthernorganics.com.au
Resistant Varieties: Planting crop varieties that are less susceptible to powdery mildew can significantly reduce the need for fungicides. ucanr.edu
Monitoring: Regular scouting for the first signs of disease allows for timely intervention. msu.edu
Judicious Fungicide Use: When necessary, fungicides like this compound play a vital role. However, to prevent the development of resistance, it is critical to rotate fungicides with different modes of action. msu.eduuky.edu this compound is a sterol biosynthesis inhibitor (SBI), and its use should be alternated with fungicides from other groups. apsnet.orgcabidigitallibrary.orgwur.nlnih.gov
Researchers are also investigating the use of biorational materials, such as horticultural oils and biological fungicides, in conjunction with traditional chemical controls to create more sustainable and effective disease management programs. uconn.edu
Eyes on the Environment: Advanced Analytical Techniques
As with any agricultural chemical, monitoring the environmental fate of this compound is essential. Current research is focused on developing highly sensitive and specific analytical techniques for its detection in soil and water. A particularly promising area is the development of electrochemical biosensors. northernorganics.com.aumdpi.combenthamopen.comnih.govresearchgate.netrsc.org
Electrochemical biosensors offer several advantages over traditional analytical methods, including:
High Sensitivity and Selectivity: They can be designed to detect very low concentrations of a specific compound. researchgate.net
Rapid Analysis: These sensors can provide real-time or near-real-time results. researchgate.net
Portability: Their compact size makes them suitable for on-site environmental monitoring. mdpi.com
These biosensors typically work by immobilizing a biological recognition element, such as an enzyme or an antibody, onto an electrode surface. benthamopen.com When the target molecule (in this case, this compound or a related compound) interacts with the biological element, it produces a measurable electrical signal. mdpi.com While a specific biosensor for this compound has not been reported, the principles and technologies being developed for other fungicides, particularly those that inhibit sterol biosynthesis, are directly applicable. apsnet.orgbenthamopen.com For instance, research on electrochemical immunosensors for the pesticide atrazine (B1667683) has demonstrated detection limits far below the regulatory requirements. nih.gov
Beyond the Field: Exploring Non-Biocidal Applications
The unique structural characteristics of this compound, particularly its amphiphilic nature with a polar morpholine head and a long non-polar dodecyl tail, suggest potential applications beyond agriculture. acs.orgnih.govnih.govsci-hub.sewikipedia.org One of the most promising areas is in materials science as a corrosion inhibitor. mdpi.commdpi.comtribology.rsresearchcommons.orgtudelft.nl
Morpholine and its derivatives have been shown to be effective corrosion inhibitors for metals like carbon steel. mdpi.commdpi.com The mechanism of inhibition involves the adsorption of the morpholine molecules onto the metal surface, forming a protective film that prevents contact with corrosive agents. mdpi.comresearchcommons.org The nitrogen and oxygen atoms in the morpholine ring can coordinate with the metal atoms, while the hydrophobic alkyl chain helps to repel water. mdpi.com
The table below illustrates the corrosion inhibition efficiency of two morpholine salt volatile corrosion inhibitors on carbon steel.
Table 2: Corrosion Inhibition Efficiency of Morpholine Salt VCIs
| Inhibitor | Concentration | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank (3.5% NaCl) | - | >0.076 | - |
| Morpholine Benzoate | Added | <0.01 | >85 |
| Morpholine Carbonate | Added | <0.01 | >85 |
Data from a study on the performance of morpholine salt volatile corrosion inhibitors. mdpi.com
Furthermore, the surfactant properties of N-alkyl morpholines are also being explored. researchgate.net These properties could lead to applications in detergents, emulsifiers, and dispersants, where the molecule's ability to interact at the interface between different phases is beneficial.
Q & A
Basic Research Questions
Q. What are the key structural and spectroscopic characterization methods for 4-Dodecyl-2,6-dimethylmorpholine?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the compound’s structure. For example, the morpholine ring’s stereochemistry (cis/trans) can be resolved via coupling constants in ¹H NMR, while HRMS validates molecular weight (C₁₈H₃₇NO, MW 283.5 g/mol) . Gas chromatography (GC) can assess purity, with trans-isomer impurities limited to ≤2% in commercial samples .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical route involves alkylation of 2,6-dimethylmorpholine with dodecyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Chiral variants require enantioselective catalysis to control stereochemistry at the C2 and C6 positions . Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is this compound screened for antimicrobial activity?
- Methodology : Standardized disk diffusion or broth microdilution assays (CLSI guidelines) are used. For example, minimum inhibitory concentrations (MICs) against Bacillus cereus and Saccharomyces cerevisiae are determined at concentrations ≤100 µg/mL. Solubility in aqueous media is enhanced using DMSO carriers (≤1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. What experimental models are used to study the carcinogenicity of N-nitroso derivatives of this compound?
- Methodology : Syrian and European hamsters are primary models due to species-specific metabolic activation. Subcutaneous or intragastric administration of N-nitroso-2,6-dimethylmorpholine (NDMM) at 0.1 LD₅₀ doses induces pancreatic and respiratory tumors. Tumorigenesis is monitored via histopathology and Ki-ras gene sequencing (PCR amplification of codon 12/13 followed by Sanger sequencing) to identify G→A transitions . Comparative studies highlight higher susceptibility in Syrian hamsters vs. European counterparts .
Q. How do metabolic pathways influence the genotoxicity of this compound derivatives?
- Methodology : In vitro hepatocyte primary culture (HPC) DNA repair tests quantify genotoxicity. Metabolites like N-nitroso-2-hydroxypropyl)(2-oxopropyl)amine are generated via hepatic cytochrome P450 oxidation, leading to DNA adducts (e.g., O⁶-methylguanine). Adduct levels are measured via ³²P-postlabeling or LC-MS/MS, correlating with repair deficiency in ductal cells .
Q. What contradictions exist in carcinogenicity data across studies, and how can they be resolved?
- Methodology : Discrepancies in tumor incidence (e.g., respiratory vs. pancreatic targets) arise from route-dependent bioavailability (subcutaneous vs. oral). Pharmacokinetic studies using radiolabeled NDMM (¹⁴C tracing) and compartmental modeling clarify tissue-specific bioactivation. Meta-analyses of dose-response curves (≥10 mg/kg vs. <5 mg/kg) further reconcile interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
